molecular formula C9H11BrFNO2S B1404115 4-bromo-2-fluoro-N-isopropylbenzenesulfonamide CAS No. 1055995-88-4

4-bromo-2-fluoro-N-isopropylbenzenesulfonamide

Cat. No.: B1404115
CAS No.: 1055995-88-4
M. Wt: 296.16 g/mol
InChI Key: FUMKVTQAEHKWLC-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-isopropylbenzenesulfonamide is an organic compound with the molecular formula C9H11BrFNO2S. It is a derivative of benzenesulfonamide, featuring bromine and fluorine substituents on the benzene ring, along with an isopropyl group attached to the sulfonamide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-fluoro-N-isopropylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluorobenzenesulfonyl chloride.

    Reaction with Isopropylamine: The sulfonyl chloride is reacted with isopropylamine in the presence of a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-N-isopropylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Electrophilic Aromatic Substitution: Electrophiles such as nitronium ions or sulfonyl chlorides in the presence of Lewis acids (e.g., AlCl3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Formation of azido or thiol-substituted derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonyl derivatives.

    Reduction: Formation of the corresponding amine.

Scientific Research Applications

4-Bromo-2-fluoro-N-isopropylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine and fluorine atoms can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-N-isopropylbenzenesulfonamide is unique due to the combination of bromine, fluorine, and isopropyl substituents. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-bromo-2-fluoro-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFNO2S/c1-6(2)12-15(13,14)9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMKVTQAEHKWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to general procedure C, 4-Bromo-2-fluoro-benzenesulfonyl chloride (0.40 g, 1.46 mmol) and isopropylamine (0.31 mL, 3.65 mmol) were stirred together with dry dichloromethane (5 mL) for 16 hours. 4-bromo-2-fluoro-N-isopropylbenzenesulfonamide (189 mg, 44%) was provided after purification. MS (ESI) m/z 296. HPLC purity 100.0% at 210-370 nm, 10.6 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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